An In-depth Technical Guide to Fmoc-protected DMT-Dt PEG2 NH2 Amidite
An In-depth Technical Guide to Fmoc-protected DMT-Dt PEG2 NH2 Amidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-protected DMT-Dt PEG2 NH2 amidite is a specialized phosphoramidite (B1245037) reagent crucial for the chemical synthesis of modified oligonucleotides.[] This molecule is an essential building block for introducing a primary amino group, extended by a diethylene glycol (PEG2) spacer, into a DNA or RNA sequence, typically at the 5'-terminus or an internal position via a deoxythymidine (Dt) base. The presence of two distinct protecting groups, the acid-labile 5'-dimethoxytrityl (DMT) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc), allows for orthogonal protection strategies, enabling selective deprotection and subsequent conjugation of various molecules to the synthesized oligonucleotide.
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-protected DMT-Dt PEG2 NH2 amidite, with a focus on its role in the development of therapeutic and diagnostic oligonucleotides.
Core Concepts and Chemical Properties
Fmoc-protected DMT-Dt PEG2 NH2 amidite is a complex molecule designed for seamless integration into automated solid-phase oligonucleotide synthesis. Its key components are:
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Phosphoramidite Group: The reactive moiety that enables the coupling of the monomer to the growing oligonucleotide chain.
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Deoxythymidine (Dt): A standard DNA nucleoside that serves as the attachment point for the PEGylated amino linker.
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Diethylene Glycol (PEG2) Spacer: A short, hydrophilic linker that separates the terminal amino group from the oligonucleotide backbone. This spacer enhances the solubility of the modified oligonucleotide and reduces steric hindrance for subsequent conjugation reactions.
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Primary Amine (NH2): A versatile functional group that, after deprotection, can be used to conjugate a wide range of molecules, including fluorescent dyes, biotin, peptides, and therapeutic agents.
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Dimethoxytrityl (DMT) Group: An acid-labile protecting group on the 5'-hydroxyl of the deoxythymidine. Its removal is a standard step in each cycle of oligonucleotide synthesis, allowing for the addition of the next phosphoramidite. The release of the DMT cation can be quantified to monitor coupling efficiency.
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9-fluorenylmethyloxycarbonyl (Fmoc) Group: A base-labile protecting group for the primary amine. Its stability under the acidic conditions of DMT removal and its selective removal under basic conditions are key to the orthogonal synthesis strategy.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C58H69N4O12P |
| Molecular Weight | 1045.16 g/mol |
| CAS Number | 2416858-32-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in anhydrous acetonitrile (B52724) |
| Storage | -20°C under an inert atmosphere |
Oligonucleotide Synthesis and Deprotection
The incorporation of Fmoc-protected DMT-Dt PEG2 NH2 amidite into an oligonucleotide follows the standard phosphoramidite synthesis cycle on an automated DNA synthesizer.
Standard Synthesis Cycle
The synthesis cycle consists of four main steps:
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Detritylation (Deblocking): The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain using a weak acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes a free hydroxyl group for the next coupling reaction.
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Coupling: The Fmoc-protected DMT-Dt PEG2 NH2 amidite, dissolved in anhydrous acetonitrile, is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
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Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Deprotection Strategy
The orthogonal nature of the DMT and Fmoc protecting groups allows for two main deprotection strategies:
Strategy 1: Post-Synthesis Amine Deprotection and Conjugation in Solution
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Cleavage and Base Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed using a strong base, typically concentrated ammonium (B1175870) hydroxide (B78521). During this step, the Fmoc group is also removed, exposing the primary amine. The DMT group can be left on ("trityl-on") for purification.
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Purification: The DMT-on oligonucleotide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobic DMT group allows for efficient separation of the full-length product from shorter failure sequences.
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DMT Removal: The DMT group is removed by treatment with a mild acid.
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Conjugation: The purified amino-modified oligonucleotide is then conjugated to the desired molecule in solution.
Strategy 2: On-Support Amine Deprotection and Conjugation
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Fmoc Removal: After the final coupling step, while the oligonucleotide is still attached to the solid support and all other protecting groups are intact, the Fmoc group is selectively removed using a mild base, such as a solution of piperidine (B6355638) in dimethylformamide (DMF).
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On-Support Conjugation: The desired molecule is then conjugated to the free amine on the solid support.
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Cleavage and Deprotection: The fully conjugated oligonucleotide is then cleaved from the support and the remaining protecting groups are removed as in Strategy 1.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-protected DMT-Dt PEG2 NH2 Amidite
Materials:
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Automated DNA synthesizer
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Controlled pore glass (CPG) solid support with the initial nucleoside
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Standard DNA phosphoramidites (dA, dC, dG, dT) in anhydrous acetonitrile (0.1 M)
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Fmoc-protected DMT-Dt PEG2 NH2 amidite in anhydrous acetonitrile (0.1 M)
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Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile)
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Deblocking solution (3% TCA in DCM)
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Capping solution (Acetic anhydride (B1165640) and N-methylimidazole)
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Oxidizing solution (Iodine in THF/water/pyridine)
Procedure:
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Program the DNA synthesizer with the desired oligonucleotide sequence, including the step for the addition of the Fmoc-protected DMT-Dt PEG2 NH2 amidite at the desired position.
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Ensure all reagent bottles are properly filled and connected to the synthesizer.
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Initiate the synthesis program. The synthesizer will automatically perform the detritylation, coupling, capping, and oxidation steps for each monomer addition.
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For the coupling of the Fmoc-protected DMT-Dt PEG2 NH2 amidite, a slightly longer coupling time (e.g., 5-10 minutes) may be beneficial to ensure high coupling efficiency, although this should be optimized for the specific synthesizer and reagents used.
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Upon completion of the synthesis, the solid support with the protected oligonucleotide is ready for deprotection and purification.
Protocol 2: Post-Synthesis Deprotection and Conjugation
Materials:
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Oligonucleotide synthesized on CPG support
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Concentrated ammonium hydroxide
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Reverse-phase HPLC system
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Mild acid for detritylation (e.g., 80% acetic acid in water)
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Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
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NHS-ester of the molecule to be conjugated (e.g., a fluorescent dye)
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Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Procedure:
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Cleavage and Deprotection: Transfer the CPG support to a screw-cap vial. Add concentrated ammonium hydroxide and heat at 55°C for 8-12 hours. This will cleave the oligonucleotide from the support, remove the protecting groups from the bases and phosphates, and remove the Fmoc group from the amino linker.
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Purification: Cool the vial, transfer the supernatant to a new tube, and evaporate to dryness. Resuspend the crude oligonucleotide in water and purify by RP-HPLC with the DMT group attached.
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Detritylation: After collecting the DMT-on peak, evaporate the solvent. Resuspend the oligonucleotide in 80% acetic acid and leave at room temperature for 20-30 minutes to remove the DMT group. Evaporate the acetic acid.
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Conjugation: Dissolve the purified amino-modified oligonucleotide in the conjugation buffer. Dissolve the NHS-ester of the desired molecule in DMSO. Add a 10-20 fold molar excess of the NHS-ester solution to the oligonucleotide solution. Incubate at room temperature for 2-4 hours or overnight in the dark.
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Final Purification: Purify the conjugated oligonucleotide from the excess unconjugated molecule by RP-HPLC or other suitable chromatographic methods.
Applications in Research and Drug Development
Oligonucleotides modified with a PEGylated amino linker have a wide range of applications in both basic research and the development of novel therapeutics and diagnostics.
Therapeutic Applications
The attachment of polyethylene (B3416737) glycol (PEG) to therapeutic oligonucleotides, known as PEGylation, can significantly improve their pharmacokinetic properties. PEGylation can:
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Increase nuclease resistance: The PEG chain can sterically hinder the approach of nucleases, thereby increasing the in vivo stability of the oligonucleotide.
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Prolong circulation half-life: The increased hydrodynamic volume of the PEGylated oligonucleotide reduces its renal clearance, leading to a longer circulation time in the body.
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Reduce immunogenicity: PEGylation can mask the oligonucleotide from the immune system, reducing the risk of an immune response.
The terminal primary amine allows for the conjugation of targeting ligands, such as peptides or antibodies, to direct the oligonucleotide to specific cells or tissues, enhancing its therapeutic efficacy and reducing off-target effects.
Diagnostic Applications
In the field of diagnostics, the primary amine serves as a convenient handle for the attachment of reporter molecules. A prime example is the preparation of fluorescently labeled probes for Fluorescence In Situ Hybridization (FISH) .
Caption: Workflow for the synthesis of a fluorescently labeled oligonucleotide probe and its application in a FISH assay.
In this workflow, the Fmoc-protected DMT-Dt PEG2 NH2 amidite is used to synthesize an oligonucleotide with a reactive amine. After deprotection and purification, a fluorescent dye is conjugated to the amine. This labeled probe is then used in a FISH experiment to detect a specific DNA or RNA sequence within a cell or tissue sample.
Conclusion
Fmoc-protected DMT-Dt PEG2 NH2 amidite is a highly valuable reagent for the synthesis of modified oligonucleotides. Its unique dual-protection scheme allows for flexible and efficient strategies for the introduction of a primary amine, which can be further functionalized with a wide array of molecules. The incorporation of a PEG spacer enhances the desirable properties of the resulting oligonucleotides, making this phosphoramidite a key enabling tool for the advancement of oligonucleotide-based therapeutics and diagnostics. The detailed understanding of its chemistry and application, as outlined in this guide, is essential for researchers and developers working at the forefront of nucleic acid science.
